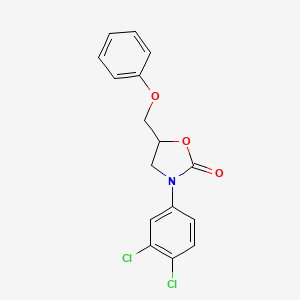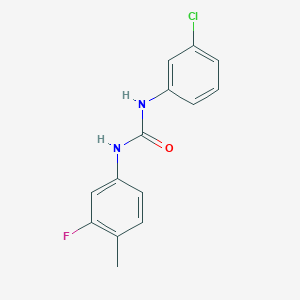![molecular formula C13H19NO2 B5140531 [1-(3-methoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5140531.png)
[1-(3-methoxybenzyl)-2-pyrrolidinyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(3-methoxybenzyl)-2-pyrrolidinyl]methanol, also known as MPMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
[1-(3-methoxybenzyl)-2-pyrrolidinyl]methanol has been studied for its potential therapeutic properties in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to have neuroprotective effects, as well as anti-inflammatory and analgesic properties.
Wirkmechanismus
The mechanism of action of [1-(3-methoxybenzyl)-2-pyrrolidinyl]methanol is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. This compound may enhance the activity of GABA receptors, leading to a decrease in neuronal activity and an overall calming effect.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal studies. It has been found to decrease oxidative stress and inflammation in the brain, as well as improve cognitive function. It has also been shown to have analgesic effects, reducing pain sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [1-(3-methoxybenzyl)-2-pyrrolidinyl]methanol in lab experiments is its low toxicity and lack of significant side effects. It is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for [1-(3-methoxybenzyl)-2-pyrrolidinyl]methanol research. One potential area of study is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. It may also have applications in the treatment of chronic pain and anxiety disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Conclusion:
Overall, this compound is a promising compound with potential therapeutic properties in various scientific research fields. Its neuroprotective, anti-inflammatory, and analgesic effects make it an attractive option for further study. While there are still many unanswered questions about its mechanism of action and potential side effects, ongoing research may lead to new insights and potential applications for this compound.
Synthesemethoden
[1-(3-methoxybenzyl)-2-pyrrolidinyl]methanol can be synthesized through a multi-step process that involves the reaction of 3-methoxybenzyl chloride with pyrrolidine, followed by reduction with sodium borohydride. The final product is obtained through recrystallization and purification.
Eigenschaften
IUPAC Name |
[1-[(3-methoxyphenyl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-16-13-6-2-4-11(8-13)9-14-7-3-5-12(14)10-15/h2,4,6,8,12,15H,3,5,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXNXRUVNACULP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}benzoyl)glutamate](/img/structure/B5140451.png)
![2-[2-(isopropylthio)-1,3-benzothiazol-6-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5140458.png)
![tetrahydro-2-furanylmethyl 6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5140463.png)

![3-({4-[2-cyano-3-(methylamino)-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid](/img/structure/B5140477.png)
![N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B5140483.png)
![4-[(2-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5140493.png)
![3-[(2-chlorobenzyl)oxy]benzonitrile](/img/structure/B5140504.png)

![3-(2-fluorophenyl)-5-[3-(2-methoxyphenyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5140520.png)


![2-bromo-4-[(2-ethyl-1-piperidinyl)methyl]-6-methoxyphenol](/img/structure/B5140535.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B5140539.png)